MSC2530818 is a synthetically derived small molecule that acts as a highly selective inhibitor of the cyclin-dependent kinases CDK8 and CDK19. [, ] These kinases are part of the kinase module of the Mediator complex, a large multiprotein complex that regulates transcription by RNA polymerase II. [, ] The compound has shown promise as a valuable tool for investigating the roles of CDK8 and CDK19 in various biological processes and disease models, particularly in the context of cancer. [, , , ]
MSC2530818 can be synthesized through an iridium-catalyzed enantioconvergent borrowing hydrogen annulation of racemic 1,4-diols with amines. [] This method allows for the direct construction of enantioenriched pyrrolidines, including precursors to MSC2530818, from readily available starting materials. [] The reaction proceeds with high efficiency and enantioselectivity, making it a practical and scalable approach for the synthesis of this compound. []
The molecular structure of MSC2530818 comprises a 3-methyl-1H-pyrazolo[3,4-b]pyridine core. [] A (2S)-2-(4-chlorophenyl)pyrrolidine moiety is attached to the core through a methanone linker. [, ] This specific arrangement of functional groups is crucial for its potent and selective binding to CDK8 and CDK19. []
MSC2530818 acts as an ATP-competitive inhibitor of CDK8 and CDK19. [] It binds to the ATP-binding pocket of these kinases, thereby preventing the binding of ATP and subsequent phosphorylation of their substrates. [] This inhibition disrupts the transcriptional activity of the Mediator complex, leading to downstream effects on gene expression. [, ] Studies have shown that MSC2530818 exhibits potent inhibition of STAT1 phosphorylation at serine 727, a known downstream target of CDK8. [, ]
While specific data on the physical and chemical properties of MSC2530818 is not detailed in the abstracts provided, its oral bioavailability suggests favorable characteristics for in vivo studies. [, ] Further characterization of its solubility, stability, and other physicochemical properties would be beneficial.
Cancer Research: MSC2530818 has shown potential as an anti-cancer agent in preclinical models. [, , ] Its ability to inhibit CDK8 and CDK19 has demonstrated efficacy in inhibiting tumor growth in xenograft models of colorectal cancer and acute myeloid leukemia. []
WNT Signaling Pathway Modulation: MSC2530818 robustly modulates the WNT signaling pathway by inhibiting CDK8/19, which are known regulators of β-catenin-dependent transcription downstream of WNT signaling. [, ]
Investigation of Transcriptional Regulation: As a highly selective CDK8/19 inhibitor, MSC2530818 is a valuable tool for exploring the roles of these kinases in regulating gene expression. [, ] Researchers have used MSC2530818 to identify downstream targets and transcriptional programs regulated by CDK8/19. []
Inflammatory and Immune Response Studies: Research indicates that MSC2530818 modulates pathways related to stress and immune response, aligning with the known regulatory roles of the Mediator complex in these processes. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2